PROTAC BRD9-binding moiety 1 PROTAC BRD9-binding moiety 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673515
InChI: InChI=1S/C23H25N3O7S2/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28)
SMILES:
Molecular Formula: C23H25N3O7S2
Molecular Weight: 519.6 g/mol

PROTAC BRD9-binding moiety 1

CAS No.:

Cat. No.: VC16673515

Molecular Formula: C23H25N3O7S2

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

PROTAC BRD9-binding moiety 1 -

Specification

Molecular Formula C23H25N3O7S2
Molecular Weight 519.6 g/mol
IUPAC Name 2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetic acid
Standard InChI InChI=1S/C23H25N3O7S2/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28)
Standard InChI Key OLJITCURTVADQX-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

PROTAC BRD9-binding moiety 1 features a bifunctional structure comprising two critical domains: a BRD9-binding ligand and an E3 ubiquitin ligase recruiter. The BRD9-targeting component is derived from high-affinity inhibitors identified through structural biology approaches, including X-ray crystallography. These studies reveal that the ligand occupies the acetyl-lysine binding pocket of BRD9’s bromodomain, forming hydrogen bonds with residues such as Asn100 and Tyr106, which stabilize the interaction . The E3 ligase-binding moiety typically engages cereblon (CRBN), a component of the CRL4 ubiquitin ligase complex, leveraging its substrate recognition capabilities to facilitate BRD9 ubiquitination .

The molecular formula of PROTAC BRD9-binding moiety 1 hydrochloride is C₂₃H₂₆ClN₃O₇S₂, with a molecular weight of 556.05 g/mol . Its solubility profile includes 20.83 mg/mL in dimethyl sulfoxide (DMSO) and 2.5 mg/mL in aqueous solutions, necessitating ultrasonic dispersion for optimal dissolution .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₆ClN₃O₇S₂
Molecular Weight556.05 g/mol
Solubility in DMSO20.83 mg/mL (37.46 mM)
Solubility in H₂O2.5 mg/mL (4.50 mM)
Storage Conditions4°C (solid), -80°C (in solution)

Mechanism of Action

Targeted Degradation Pathway

PROTAC BRD9-binding moiety 1 operates via a ternary complex mechanism:

  • BRD9 Binding: The compound’s BRD9-targeting moiety binds selectively to the bromodomain, with crystallographic data confirming a dissociation constant (KdK_d) in the nanomolar range.

  • E3 Ligase Recruitment: Simultaneously, the CRBN-binding domain engages cereblon, positioning BRD9 within proximity of the E3 ligase machinery .

  • Ubiquitination and Degradation: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD9, marking it for recognition and proteasomal degradation .

This mechanism bypasses traditional occupancy-driven inhibition, enabling sustained pharmacological effects even after compound clearance .

Pharmacological Profile

Potency and Selectivity

In preclinical studies, PROTAC BRD9-binding moiety 1 demonstrated a DC₅₀ (half-maximal degradation concentration) of 50 nM and an IC₅₀ (half-maximal inhibitory concentration) of 104 nM in acute myeloid leukemia (AML) cell lines . Notably, it exhibits >100-fold selectivity for BRD9 over homologous proteins such as BRD4 and BRD7, attributed to structural differences in the bromodomain binding pockets .

Table 2: Pharmacokinetic Parameters

ParameterValue
DC₅₀ (BRD9 degradation)50 nM
IC₅₀ (Cell viability)104 nM
Selectivity (vs. BRD4)>100-fold

Research Applications and Tools

PROTAC Optimization Assays

The PROTAC® Optimization Kit for BRD9-Cereblon Binding (BPS Bioscience #78420) facilitates high-throughput screening of BRD9-targeted PROTACs . This AlphaLISA™-based assay quantifies ternary complex formation by measuring luminescence signals generated upon BRD9-CRBN proximity. Key components include:

  • BRD9 Protein: Tagged with GST for donor bead binding.

  • CRBN Protein: Tagged with FLAG for acceptor bead recognition.

  • Control Compounds: dBRD9 (positive control) and BI-7273 (BRD9 inhibitor) .

This system enables researchers to optimize PROTAC linker chemistry and binding affinity, critical for enhancing degradation efficiency .

Challenges and Future Directions

Stability Considerations

Early CRBN-based PROTACs faced limitations due to the hydrolytic instability of immunomodulatory imide drugs (IMiDs) like pomalidomide. Recent advances include phenyl glutarimide-based CRBN ligands, which improve chemical stability while retaining high cereblon affinity . These innovations may enhance the pharmacokinetic profile of BRD9-directed PROTACs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator